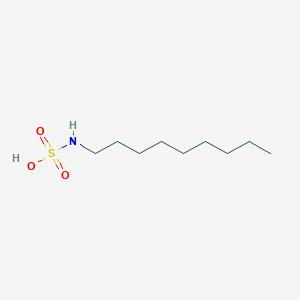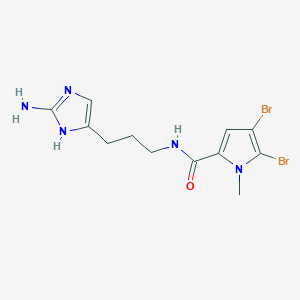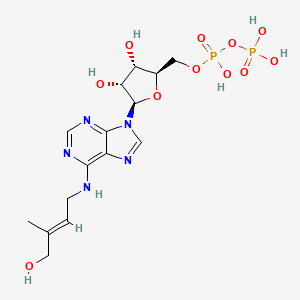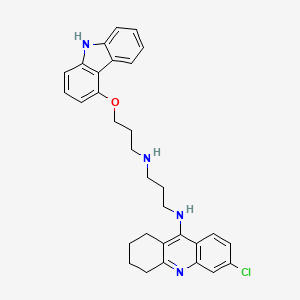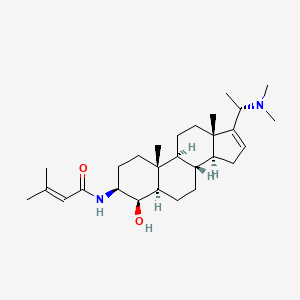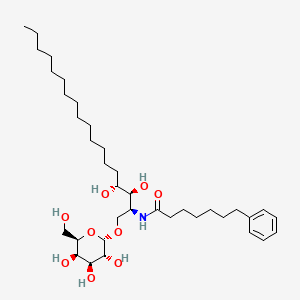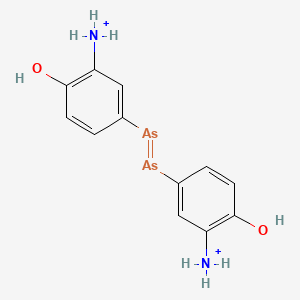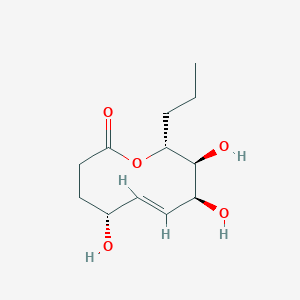
Stagonolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stagonolide B is a natural product found in Stagonospora cirsii with data available.
Aplicaciones Científicas De Investigación
Phytotoxicity and Mycoherbicidal Potential
Stagonolide B is part of a group of nonenolides produced by the fungus Stagonospora cirsii, which is being explored for its potential as a mycoherbicide against perennial noxious weeds like Cirsium arvense. This compound, along with other stagonolides, has been isolated and characterized, contributing to the understanding of phytotoxic properties and their potential applications in weed control (Evidente et al., 2008). Further research expanded on this by isolating additional nonenolides, including stagonolides G-I, and exploring their phytotoxic effects on various plants, offering insights into the selectivity and efficacy of these compounds for weed control (Evidente et al., 2008).
Herbicidal Activity and Selectivity
Studies have shown that stagonolide, a closely related compound to this compound, exhibits non-host-specific but selective phytotoxicity, affecting certain plants like Cirsium arvense while having less impact on others. This specificity suggests the potential for developing natural herbicides based on these compounds (Yuzikhin et al., 2007).
Synthesis and Structure-Activity Relationships
The synthesis of this compound has been a subject of research to understand its structural and functional properties. Achieving the synthesis of this compound through various methods, including chemo-enzymatic approaches, has been documented, providing a foundation for further exploration of its biological activities and potential applications (Prabhakar et al., 2010).
Potential in Biocontrol and Natural Herbicides
Further studies have explored the phytotoxic activity of stagonolides, including this compound, on different plants, assessing their potential as biocontrol agents or natural herbicides. This includes evaluations of their antimicrobial, cytotoxic, and antiprotozoal activities, suggesting potential broader applications in agriculture and biocontrol (Dalinova et al., 2019).
Propiedades
Fórmula molecular |
C12H20O5 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(2R,3S,4S,5E,7R)-3,4,7-trihydroxy-2-propyl-2,3,4,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C12H20O5/c1-2-3-10-12(16)9(14)6-4-8(13)5-7-11(15)17-10/h4,6,8-10,12-14,16H,2-3,5,7H2,1H3/b6-4+/t8-,9-,10+,12-/m0/s1 |
Clave InChI |
BFIDNRPVSXOGQW-AZIMCRLHSA-N |
SMILES isomérico |
CCC[C@@H]1[C@H]([C@H](/C=C/[C@@H](CCC(=O)O1)O)O)O |
SMILES canónico |
CCCC1C(C(C=CC(CCC(=O)O1)O)O)O |
Sinónimos |
stagonolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B1263741.png)
![methyl (1R,9R,10S,11R,12S,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1263742.png)
![(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263745.png)
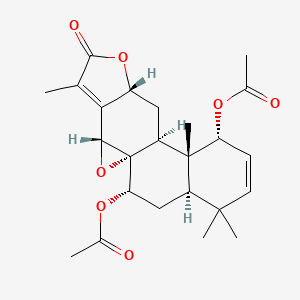
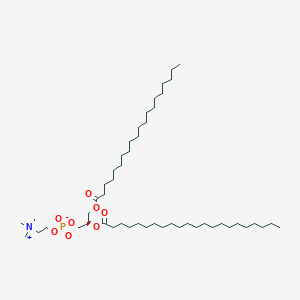
![4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)

